1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide
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Overview
Description
1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide is a chemical compound with the molecular formula C11H15N3O3S and a molecular weight of 269.32 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a phenylsulfonyl group attached to the pyrrolidine ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide typically involves the reaction of pyrrolidine derivatives with phenylsulfonyl chloride and hydrazine hydrate. The reaction conditions often include the use of an organic solvent such as dichloromethane or tetrahydrofuran, and the process is carried out under reflux conditions to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group, forming new derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme inhibition and protein-ligand interactions, providing insights into biological processes and potential therapeutic targets.
Medicine: Research involving this compound explores its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals and materials, contributing to advancements in materials science and engineering
Mechanism of Action
The mechanism of action of 1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as a pharmacophore, binding to active sites and modulating the activity of target proteins. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
1-(Phenylsulfonyl)pyrrolidine-2-carbohydrazide can be compared with other similar compounds, such as:
1-(Phenylsulfonyl)pyrrole: This compound also contains a phenylsulfonyl group but is based on a pyrrole ring instead of pyrrolidine. It is used in similar applications but may exhibit different reactivity and biological activity.
1-(Phenylsulfonyl)pyrrolidine-2-carboxylic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activity, making it valuable for various research and industrial purposes.
Properties
IUPAC Name |
1-(benzenesulfonyl)pyrrolidine-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c12-13-11(15)10-7-4-8-14(10)18(16,17)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVZYBIYGVEGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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